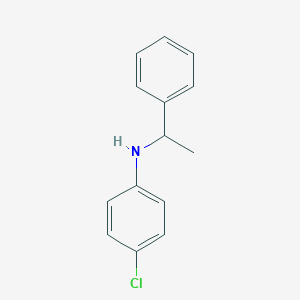

4-chloro-N-(1-phenylethyl)aniline

Overview

Description

4-chloro-N-(1-phenylethyl)aniline is a chemical compound with the molecular formula C14H14ClN . It is used in the synthesis of bioactive compounds and can undergo allylation in the presence of ultrasonication to form N-allyl-4-chloroaniline .

Synthesis Analysis

The synthesis of anilines like 4-chloro-N-(1-phenylethyl)aniline can involve various methods, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . Palladium-catalyzed methods are also commonly used .Molecular Structure Analysis

The molecular structure of 4-chloro-N-(1-phenylethyl)aniline consists of a benzene ring attached to a chlorine atom and an N-(1-phenylethyl) group . The molecular weight of this compound is 231.72066 g/mol .Chemical Reactions Analysis

The chemical reactions involving 4-chloro-N-(1-phenylethyl)aniline can include hydroamination of arylacetylenes with anilines . This reaction is a convenient alternative strategy for the formation of C–N bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-(1-phenylethyl)aniline include a density of 1.1±0.1 g/cm3, a boiling point of 310.1±11.0 °C at 760 mmHg, and a flash point of 145.9±14.7 °C .Scientific Research Applications

Wastewater Treatment : The electrochemical degradation of compounds like 4-chloroaniline, closely related to 4-chloro-N-(1-phenylethyl)aniline, has been studied for wastewater treatment. The process involves using specific anodes and cathodes for the degradation of contaminants, leading to the formation of less harmful substances like maleic acid and ammonia (Brillas, Bastida, Llosa, & Casado, 1995).

Synthesis of Chemical Compounds : Research demonstrates methods for synthesizing ortho-phenylene-diamine using 4-chloro-2-nitro-aniline, which is structurally similar to 4-chloro-N-(1-phenylethyl)aniline. These methods involve catalytic hydrogenation and highlight the importance of choosing the right catalysts and operating conditions (Trocsanyi, Hamerli, & Varga, 1983).

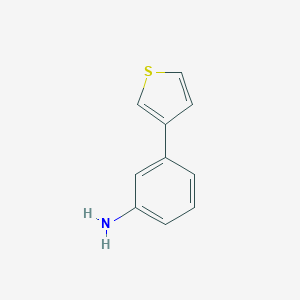

Corrosion Inhibition : Certain derivatives of 4-chloroaniline have been explored as corrosion inhibitors. For example, a study on (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated its effectiveness in inhibiting corrosion on mild steel in acidic environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Chemical Sensors : 4-chloroaniline derivatives have been utilized in developing chemodosimeters for detecting nitrite ions in water. This application capitalizes on the rapid reaction of these compounds with nitrite ions to produce detectable color changes (Dey, Chatterjee, & Ranu, 2011).

Organic Material Synthesis : Studies have explored the use of 4-chloroaniline derivatives in the synthesis of organic materials with specific properties, like mesogenic properties and photochromism. This includes the synthesis of dendrimers and Schiff bases (Morar et al., 2018).

Photodissociation Studies : The adsorption and photodissociation of 4-chloroaniline on specific surfaces have been researched, with implications for understanding surface chemistry and reactions initiated by light (Bermudez, 2002).

Fluorescence Studies : The fluorescence quenching of boronic acid derivatives by aniline, including chloro derivatives, in varying environments, has been studied. This research contributes to understanding fluorescence mechanisms and the effects of molecular environments (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-chloro-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURKEPOVOHKECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1-phenylethyl)aniline | |

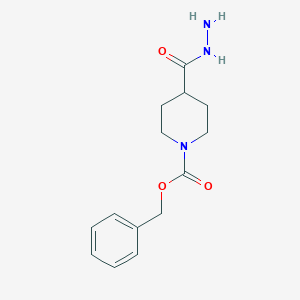

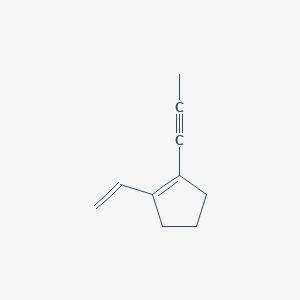

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B60815.png)